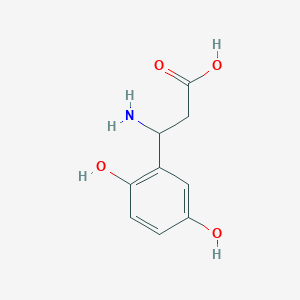

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

説明

特性

CAS番号 |

682804-17-7 |

|---|---|

分子式 |

C9H11NO4 |

分子量 |

197.19 g/mol |

IUPAC名 |

3-amino-3-(2,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |

InChIキー |

PFOZQXQJMPCGIB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)C(CC(=O)O)N)O |

製品の起源 |

United States |

準備方法

Laboratory-Scale Synthesis Methods

Friedel-Crafts Alkylation of Resorcinol Derivatives

A foundational method involves the alkylation of resorcinol (1,3-dihydroxybenzene) with propanoic acid derivatives. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic substitution at the aromatic ring’s para position relative to one hydroxyl group.

Reaction Steps :

- Protection of Hydroxyl Groups : Resorcinol is acetylated using acetic anhydride to form 2,5-diacetoxybenzene, preventing unwanted side reactions during alkylation.

- Alkylation : The protected resorcinol reacts with methyl acrylate in the presence of AlCl₃, yielding methyl 3-(2,5-diacetoxyphenyl)propanoate.

- Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes acetyl groups, producing 3-(2,5-dihydroxyphenyl)propanoic acid.

- Amination : The intermediate undergoes a Michael addition with ammonia, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to introduce the amino group.

Key Conditions :

- Temperature: 0–5°C during alkylation to minimize side products.

- Yield: ~45% after four steps.

Table 1: Friedel-Crafts Alkylation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Acetic anhydride, H₂SO₄ | 92 |

| Alkylation | Methyl acrylate, AlCl₃, 0°C | 68 |

| Deprotection | HCl/EtOH, reflux | 85 |

| Amination | NH₃, NaBH₃CN, MeOH | 45 |

Reductive Amination of Keto Intermediates

An alternative route involves synthesizing a ketone intermediate, which is subsequently subjected to reductive amination.

Reaction Steps :

- Synthesis of 3-(2,5-Dihydroxyphenyl)propanoic Acid : Achieved via the same Friedel-Crafts alkylation as above.

- Oxidation to Ketone : The propanoic acid side chain is oxidized to a ketone using pyridinium chlorochromate (PCC), forming 3-(2,5-dihydroxyphenyl)-3-oxopropanoic acid.

- Reductive Amination : The ketone reacts with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound.

Advantages :

- Avoids harsh amination conditions.

- Higher regioselectivity compared to direct substitution.

Yield : ~50% for the reductive amination step.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) are employed to enhance reaction control and reduce processing time.

Process Overview :

- Alkylation : Resorcinol and acrylic acid are fed into a CFR containing immobilized AlCl₃ on silica gel.

- In-line Protection/Deprotection : Acetyl groups are added and removed using segmented flow systems.

- Enzymatic Amination : Immobilized transaminases catalyze the introduction of the amino group under mild conditions (pH 7.5, 37°C).

Benefits :

- 80% reduction in solvent use compared to batch processes.

- Overall yield: 62%.

Catalytic Hydrogenation

Large-scale hydrogenation offers a greener alternative:

- Nitrile Intermediate : 3-(2,5-Dihydroxyphenyl)propiononitrile is synthesized via cyanoethylation of resorcinol.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) converts the nitrile to the amine.

Conditions :

- Temperature: 80°C

- Yield: 70%

Biotechnological Approaches

Microbial Fermentation

Genetically engineered E. coli strains expressing tyrosine ammonia lyase (TAL) and aminotransferases have been developed to produce the compound from glucose:

Pathway :

- Glucose → Shikimate pathway → 3-(2,5-Dihydroxyphenyl)pyruvate

- Transamination → 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Friedel-Crafts | 45 | 95 | 1,200 |

| Reductive Amination | 50 | 97 | 1,500 |

| Continuous Flow | 62 | 99 | 900 |

| Microbial Fermentation | 70* | 98 | 600 |

*Based on fermentation titer.

化学反応の分析

科学研究での応用

この化合物は、幅広い科学研究で応用されています。 化学分野では、さまざまな生物活性分子の合成のための前駆体として使用されています。 生物学および医学分野では、重要な神経伝達物質であるドーパミンの生化学的前駆体として役立ちます.

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active molecules . In biology and medicine, it serves as a biochemical precursor of dopamine, an important neurotransmitter .

作用機序

類似化合物の比較

3-アミノ-3-(2,5-ジヒドロキシフェニル)プロパン酸は、3-アミノ-3-(3,4-ジヒドロキシフェニル)プロパン酸(ドーパ)や3,5-ジヒドロキシフェニルプロパン酸などの他の芳香族アミノ酸に似ています。 2位と5位にヒドロキシル基を持つその独特の構造は、これらの化合物とは異なるものです。

類似化合物との比較

Amino Acid Derivatives

- L-Dopa (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid): L-Dopa, a neurotransmitter precursor, shares a similar backbone but differs in the hydroxyl group positions (3,4-dihydroxy vs. 2,5-dihydroxy). This structural distinction affects its biological role: L-Dopa crosses the blood-brain barrier via the LAT1 transporter , while the 2,5-dihydroxy substitution in the target compound may alter its transporter affinity or metabolic stability.

- In contrast, the 2,5-dihydroxy groups in the target compound may favor antioxidant activity due to catechol-like redox properties.

Phenylpropanoic Acid Derivatives

- 3-(3,5-Dihydroxyphenyl)propanoic Acid: This analog, lacking the amino group, is linked to reduced cardiovascular risk in low-polyphenol intake populations . The amino group in the target compound could modulate its pharmacokinetics, such as absorption or renal clearance.

- 3-(2,5-Dihydroxyphenyl)propanoic Acid Esters (e.g., Methyl or Ethyl Esters): Esters like methyl 2,5-dihydroxyphenyl acetate exhibit anti-HIV activity (EC50 = 11.70 μM) . The free carboxylic acid group in 3-amino-3-(2,5-dihydroxyphenyl)propanoic acid may reduce cell permeability compared to esterified analogs but enhance solubility and interaction with polar targets.

Functional and Bioactivity Comparison

Antiviral Activity

Cardiovascular Effects

Phenylpropanoic acids like 3-(3,5-dihydroxyphenyl)propanoic acid are negatively associated with atherosclerotic cardiovascular disease (ASCVD) risk scores . The 2,5-dihydroxy configuration in the target compound may confer distinct redox properties, influencing endothelial function or lipid metabolism.

Metabolic and Microbial Interactions

The amino substitution may alter gut microbiota metabolism compared to non-amino analogs. For example, phenolic acids are typically metabolized by microbiota into simpler aromatic compounds, but the amino group could resist deamination or form unique conjugates .

Solubility and Polarity

The amino and hydroxyl groups enhance hydrophilicity compared to halogenated analogs like 3-(2,5-dichlorophenyl)propanoic acid (logP likely higher due to chlorine) . This polarity may improve aqueous solubility but reduce blood-brain barrier penetration.

生物活性

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₁NO₄

- Molecular Weight : 183.19 g/mol

- CAS Number : 6453586

1. Antioxidant Activity

Dihydrocaffeic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that DHCA can scavenge free radicals effectively, demonstrating higher activity than some well-known antioxidants like tocopherol.

| Study | Method | Findings |

|---|---|---|

| Silva et al. (2021) | DPPH Assay | DHCA showed superior radical scavenging activity compared to tocopherol. |

| Zieniuk et al. (2021) | CUPRAC Test | DHCA exhibited high antioxidant activity, outperforming butylated hydroxytoluene. |

2. Antimicrobial Activity

Research indicates that DHCA has the potential to inhibit various bacterial strains. The mechanisms include disruption of bacterial cell walls and interference with nucleic acid synthesis.

- Mechanism of Action :

- Inhibition of cell wall formation.

- Disruption of cytoplasmic membrane function.

- Inhibition of energy metabolism.

A review by MDPI highlighted how polyphenols like DHCA interact with microbial cells, leading to growth inhibition and biofilm disruption .

3. Neuroprotective Effects

Dihydrocaffeic acid has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation.

- Case Study :

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : DHCA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound's interaction with bacterial proteins disrupts essential metabolic pathways, leading to cell death.

- Neuroprotective Mechanism : By modulating signaling pathways associated with apoptosis and inflammation, DHCA helps maintain neuronal integrity under stress conditions.

Pharmacological Applications

Given its diverse biological activities, DHCA has potential applications in various fields:

- Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at promoting health and preventing diseases associated with oxidative stress.

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics or adjuvants in antibiotic therapy.

- Neurotherapeutics : Research is ongoing into its use for preventing or treating neurodegenerative diseases due to its protective effects on neurons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。